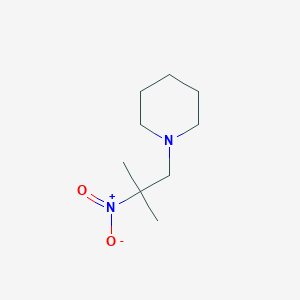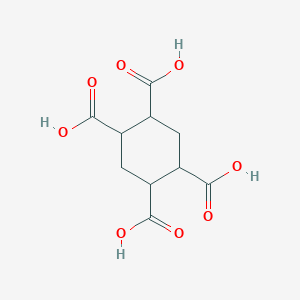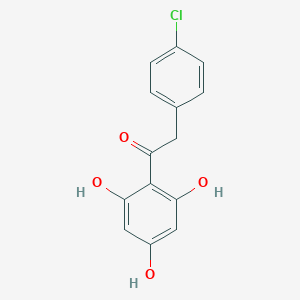
2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Übersicht
Beschreibung
The compound "2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" is a chlorinated aromatic ketone with multiple hydroxyl groups. It is structurally related to various other compounds that have been synthesized and studied for their chemical properties and potential applications in different fields, such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of chlorinated aromatic ketones often involves multi-step procedures. For instance, the synthesis of 2-chloro-1-(4-chlorophenyl)ethanone was achieved through the catalysis of aluminum chloride, followed by a reaction with 1,2,4-triazole under phase transfer catalysis . Similarly, the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane was developed through a 7-step procedure starting from a related methanone compound . These methods highlight the complexity and the need for precise conditions to obtain the desired chlorinated aromatic ketones.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones can be studied using various spectroscopic techniques and computational methods. For example, the molecular structure and vibrational spectra of a related compound were computed using density functional theory (DFT) . The study of the molecular electrostatic potential of these compounds can reveal regions of negative and positive potential, indicating possible sites for electrophilic and nucleophilic attacks, respectively .
Chemical Reactions Analysis
Chlorinated aromatic ketones can undergo various chemical reactions, including nucleophilic addition. For instance, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the electrophilic character of the carbonyl carbon.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones can be characterized by techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and mass spectrometry. For example, the crystal structure of a related compound was confirmed by single-crystal XRD, and its physicochemical properties were characterized by various techniques . The presence of intramolecular hydrogen bonding and π-π stacking interactions can significantly influence the stability and properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : A study by Moskvina, Shilin, and Khilya (2015) demonstrated the use of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone in synthesizing isoflavones and various heterocyclic compounds, including isoxazole and pyrazoles, with potential applications in pharmaceuticals and chemical industries (Moskvina, Shilin, & Khilya, 2015).
Anti-Inflammatory Compounds Synthesis : Karande and Rathi (2017) synthesized derivatives of 2-(4-Chlorophenyl)ethanone and evaluated their anti-inflammatory activities. These compounds showed promising results in reducing inflammation, suggesting potential pharmaceutical applications (Karande & Rathi, 2017).
Antimicrobial Applications : Wanjari (2020) explored the synthesis of a compound starting from 4-chlorophenol, which showed antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents (Wanjari, 2020).
Apoptosis-Inducing Agents in Cancer Research : Diller et al. (2005) synthesized demethylxanthohumol from 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, demonstrating its antiproliferative properties and ability to induce apoptosis in cancer cells, indicating its potential as a therapeutic agent in cancer treatment (Diller et al., 2005).
Development of Fluorescent Probes : Fang et al. (2019) used 1-(2-Hydroxyphenyl)ethanone to create a BODIPY-based fluorescent probe that is highly selective for H2S. This has potential applications in biological systems for studying the effects of sulfhydryl compounds (Fang et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUZLUJYBWGJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343857 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
CAS RN |
15485-68-4 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




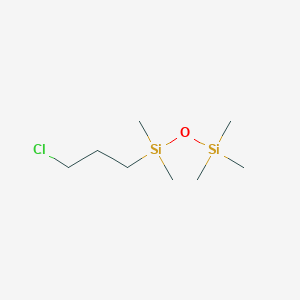
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
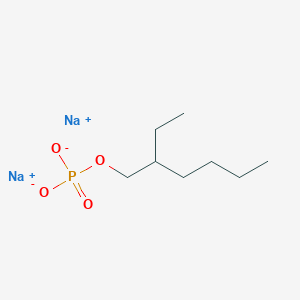
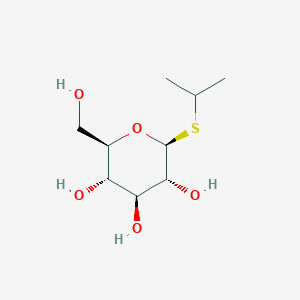

![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
